Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, also known as Icosapent methyl ester, is a naturally occurring fatty acid methyl ester. It has been identified in various marine organisms, including microalgae, such as Murrayella periclados, and some liverworts, like Marchantia polymorpha [].
Research is ongoing to explore the potential health benefits of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Some studies suggest it may possess:
Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester serves as a research tool in various scientific studies, including:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C21H32O2, and it has a molecular weight of approximately 316.4776 g/mol . This compound is characterized by five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions of the eicosapentaenoic acid backbone, which contributes to its unique properties and biological activities.
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through various methods:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester has several applications:
Studies have indicated that cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester interacts with various biological systems:
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester belongs to a class of compounds known as omega-3 fatty acids. Here are some similar compounds along with a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Alpha-linolenic acid methyl ester | C18H32O2 | Shorter carbon chain; primarily found in plant oils. |
Docosahexaenoic acid methyl ester | C22H34O2 | Longer carbon chain; more double bonds; crucial for brain health. |
Linoleic acid methyl ester | C18H34O2 | Omega-6 fatty acid; different health effects compared to omega-3s. |
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester naturally occurs in various marine organisms, notably microalgae such as Murrayella periclados and liverworts like Marchantia polymorpha. In these organisms, biosynthesis involves enzymatic pathways where free eicosapentaenoic acid (EPA) undergoes esterification catalyzed by specific acyltransferases and methyltransferases. These enzymes facilitate the transfer of methyl groups to the carboxyl terminus of EPA, forming the methyl ester. The enzymatic process is highly regio- and stereospecific, preserving the cis double bond configuration critical for biological activity.
Marine biosynthetic systems often employ lipoxygenases and desaturases to introduce and maintain the polyunsaturated cis double bonds before esterification. The enzymatic esterification is typically coupled with lipid metabolism pathways that regulate membrane fluidity and signaling molecules in marine species.
Chemoenzymatic synthesis combines chemical and enzymatic steps to produce cis-5,8,11,14,17-eicosapentaenoic acid methyl ester with high purity and yield. Typically, chemical synthesis involves the isolation of EPA from natural sources or total synthesis of the EPA backbone, followed by enzymatic methylation using lipase-catalyzed esterification reactions.
Lipases, such as Candida antarctica lipase B, are employed under mild conditions to catalyze the esterification of EPA with methanol, yielding the methyl ester selectively without altering the sensitive cis double bonds. This method offers advantages over purely chemical synthesis by reducing side reactions and preserving stereochemistry.
Catalytic transesterification is a widely used approach to synthesize fatty acid methyl esters like cis-5,8,11,14,17-eicosapentaenoic acid methyl ester from triglyceride precursors. Optimization of this process includes:
These parameters are finely tuned to maximize yield and purity while maintaining the structural integrity of the methyl ester.
Microalgae represent a sustainable bioproduction platform for cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Species such as Murrayella periclados can be cultured under controlled conditions to enhance EPA methyl ester biosynthesis.
Strategies to enhance yield include:
Such biotechnological approaches aim to provide high-purity cis-5,8,11,14,17-eicosapentaenoic acid methyl ester at industrial scales for pharmaceutical and nutraceutical applications.
Property | Value |
---|---|
Molecular Formula | C21H32O2 |
Molecular Weight | 316.48 g/mol |
Melting Point | -91 °C |
Boiling Point | 115-125 °C (0.005 Torr) |
Density | 0.912 ± 0.06 g/cm³ (predicted) |
Refractive Index | 1.4898 (589.3 nm, 20 °C) |
Flash Point | 104 °C |
Physical State | Liquid |
Color | Colorless to light yellow |
Solubility | Chloroform: 50 mg/mL |
Data compiled from chemical databases and supplier specifications
2D Structure:
The molecule consists of a 20-carbon chain with five cis double bonds at positions 5, 8, 11, 14, and 17, terminating in a methyl ester functional group (-COOCH3).
3D Conformer:
The 3D conformer reveals a bent structure due to the cis double bonds, influencing membrane fluidity and interaction with biological targets.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is extensively studied for its biological roles and potential health benefits. It is a key intermediate and stable derivative of EPA, an omega-3 fatty acid known for:
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester serves as a critical precursor in the biosynthesis of E-series resolvins, specialized pro-resolving mediators that actively regulate neutrophil function and inflammatory resolution [1] [2]. The compound undergoes enzymatic conversion through aspirin-acetylated cyclooxygenase-2 to form 18-hydroxyeicosapentaenoic acid, which subsequently serves as the substrate for resolvin E1 and resolvin E2 production [1] [3].
Research demonstrates that eicosapentaenoic acid methyl ester significantly modulates neutrophil recruitment and transmigration across endothelial barriers through a novel prostaglandin D2-dependent mechanism [4] [5]. Treatment with eicosapentaenoic acid produces dose-dependent reductions in neutrophil chemotaxis while preserving initial chemokine-mediated adhesion signals, indicating selective inhibition of migration rather than complete suppression of neutrophil activation [4] [5]. The mechanism involves competitive metabolism where eicosapentaenoic acid serves as an alternative substrate for cyclooxygenase enzymes, leading to the production of prostaglandin D3 instead of the pro-inflammatory prostaglandin D2 [5] [6].
The resolvin E precursor pathway demonstrates enhanced efficiency when eicosapentaenoic acid methyl ester is metabolized in the presence of aspirin-acetylated cyclooxygenase-2, with molecular dynamics simulations revealing preferential energy barriers for 18-hydroperoxy-eicosapentaenoic acid formation compared to other metabolic pathways [1]. This selective enzymatic preference explains the enhanced production of resolvin precursors from eicosapentaenoic acid methyl ester under inflammatory conditions where aspirin triggers specialized pro-resolving mediator biosynthesis [1] [2].
Studies utilizing flow-based neutrophil recruitment assays show that eicosapentaenoic acid treatment completely blocks prostaglandin D2-dependent neutrophil transmigration through endothelial monolayers, while the resulting prostaglandin D3 acts as a competitive antagonist at prostaglandin D2 receptors [4] [5]. This mechanism represents a downstream regulatory step in neutrophil recruitment that occurs independently of initial chemokine activation but is essential for successful neutrophil extravasation into inflammatory sites [5] [6].
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester functions as a natural agonist for peroxisome proliferator-activated receptor γ, inducing significant transcriptional changes that modulate inflammatory cytokine production and cellular metabolism [7] [8] [9]. The compound specifically upregulates peroxisome proliferator-activated receptor γ1 messenger ribonucleic acid expression in human adipocytes, with maximal effects observed at 50 micromolar concentrations after 6 hours of treatment [9]. This activation occurs through direct ligand-receptor binding and does not require conversion to other peroxisome proliferator-activated receptor family activators [9].
The peroxisome proliferator-activated receptor γ-mediated effects of eicosapentaenoic acid methyl ester include profound alterations in cell cycle regulation through decreased cyclin D1 expression and increased p21 and p27 protein levels, leading to cell cycle exit and reduced proliferative capacity [7] [8]. These changes are accompanied by enhanced expression of adipocyte differentiation and fatty acid-binding protein and elongation of very long chain fatty acids protein 4, indicating activation of lipid synthesis pathways controlled by peroxisome proliferator-activated receptor γ [10].
Nuclear factor κB pathway modulation represents a critical anti-inflammatory mechanism mediated by eicosapentaenoic acid through peroxisome proliferator-activated receptor γ activation [11] [12]. Treatment with eicosapentaenoic acid significantly reduces nuclear factor κB DNA-binding activity and downstream target gene expression, including decreased production of pro-inflammatory cytokines interleukin-6 and tumor necrosis factor-α [11] [13]. This inhibition occurs through peroxisome proliferator-activated receptor γ-dependent mechanisms involving direct protein-protein interactions between activated peroxisome proliferator-activated receptor γ and nuclear factor κB subunits [11] [14].
Dendritic cell studies reveal that eicosapentaenoic acid treatment induces peroxisome proliferator-activated receptor γ expression while simultaneously downregulating components of the nuclear factor κB pathway, including inhibitory κB kinase α and inhibitory κB α proteins [11]. The resulting transcriptional profile shows enhanced anti-inflammatory gene expression coupled with suppressed pro-inflammatory cytokine production, demonstrating coordinate regulation of inflammatory responses through peroxisome proliferator-activated receptor γ-nuclear factor κB crosstalk [11] [14].
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester produces profound alterations in lipid raft composition through direct incorporation into membrane phospholipids, fundamentally changing the physical and functional properties of these critical signaling platforms [15] [16] [17]. Treatment of T lymphocytes with eicosapentaenoic acid results in marked enrichment of polyunsaturated fatty acids in lipid rafts, with eicosapentaenoic acid content increasing over 20-fold compared to control conditions [15] [16]. This incorporation occurs preferentially into phosphatidylethanolamine molecules that reside predominantly in the cytoplasmic membrane leaflet [15].
The physical consequences of eicosapentaenoic acid incorporation include significant changes in membrane fluidity and lipid packing arrangements within raft domains [18] [17] [19]. Unlike docosahexaenoic acid, which promotes membrane disorder and cholesterol domain formation, eicosapentaenoic acid maintains a relatively extended conformation that stabilizes surrounding phospholipids and inhibits cholesterol crystalline domain formation [18] [19]. These structural differences result in reduced membrane fluidity compared to docosahexaenoic acid-treated membranes while still promoting displacement of raft-associated signaling proteins [18] [17].
Protein displacement from lipid rafts represents a key functional consequence of eicosapentaenoic acid-mediated membrane remodeling, with critical immune signaling molecules including Src family kinase Lck and linker for activation of T cells being selectively removed from raft domains [15]. This displacement occurs through alterations in raft lipid composition rather than changes in protein acylation patterns, as palmitate-labeled proteins are displaced even when polyunsaturated fatty acid acylation is prevented [15]. The resulting loss of raft-associated signaling platforms leads to impaired T cell activation and reduced inflammatory responses [15] [20].
Membrane raft alterations extend to macrophage populations, where eicosapentaenoic acid incorporation produces changes in both raft lipid composition and associated protein profiles [21]. Analysis of fatty acid and peptide profiles in membrane raft fractions reveals increased polyunsaturated fatty acid content accompanied by decreased saturated and monounsaturated fatty acids, resulting in significantly elevated methylene bridge indices that correlate with altered membrane physical properties [21]. These changes affect the localization and function of immune receptors including toll-like receptor 4, contributing to dampened inflammatory responses to pathogen-associated molecular patterns [22] [21].
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester demonstrates superior anti-inflammatory properties compared to arachidonic acid metabolites through competitive inhibition of key inflammatory enzyme pathways and production of less potent eicosanoid mediators [23] [24] [25]. When eicosapentaenoic acid serves as a substrate for cyclooxygenase and lipoxygenase enzymes, it generates 3-series prostaglandins and 5-series leukotrienes that exhibit markedly reduced biological activity compared to their arachidonic acid-derived counterparts [23] [24] [26].
Prostaglandin production studies reveal that prostaglandin E3 derived from eicosapentaenoic acid possesses significantly lower inflammatory potency than prostaglandin E2 from arachidonic acid, though both compounds increase endothelial permeability through similar receptor mechanisms [25]. Interestingly, prostaglandin E3 effects on vascular permeability are more pronounced than prostaglandin E2 effects, but prostaglandin E3 does not promote the same degree of inflammatory cell recruitment and tissue damage [25] [27]. This differential activity profile suggests that eicosapentaenoic acid-derived prostaglandins may provide beneficial vascular effects without promoting harmful inflammatory cascades [25].
Leukotriene comparisons demonstrate dramatic differences in biological activity, with leukotriene B5 derived from eicosapentaenoic acid showing approximately 5-fold reduced potency compared to leukotriene B4 from arachidonic acid in neutrophil adhesion and chemotaxis assays [25] [28] [29]. Leukotriene B4 caused significant increases in neutrophil adherence to endothelial cells and enhanced expression of adhesion molecules including lymphocyte function-associated antigen-1 and intercellular adhesion molecule-1, while leukotriene B5 produced minimal effects on these parameters [25]. Similarly, leukotriene C5 and leukotriene D5 demonstrated 5-fold reduced potency compared to their arachidonic acid-derived analogs in gastric damage and blood flow reduction models [28].
Competitive enzyme utilization studies show that eicosapentaenoic acid effectively displaces arachidonic acid from enzymatic pathways while simultaneously reducing the overall production of pro-inflammatory mediators [24] [30] [31]. In carrageenan-induced inflammation models, dietary eicosapentaenoic acid supplementation significantly decreased prostaglandin E2 and thromboxane B2 concentrations in inflammatory exudates while promoting formation of the less active 3-series prostaglandins and 5-series leukotrienes [24]. This metabolic shift results in reduced edema formation and inflammatory cell recruitment, demonstrating the clinical relevance of eicosapentaenoic acid's competitive inhibition of arachidonic acid metabolism [24] [32].
Irritant